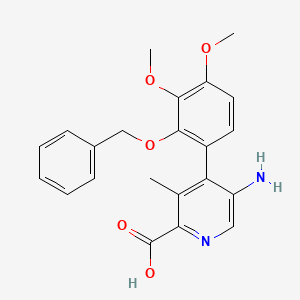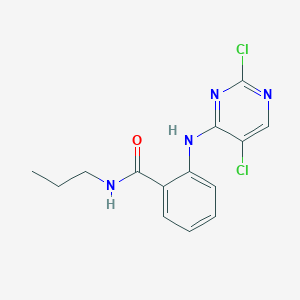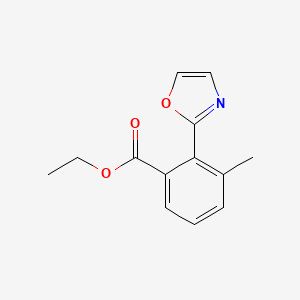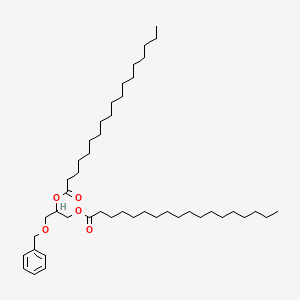
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is an organic compound with the molecular formula C({46})H({80})O(_{4}). It is a derivative of glycerol, where the hydroxyl groups are esterified with octadecanoic acid (stearic acid) and one of the hydroxyl groups is substituted with a benzyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate typically involves the esterification of glycerol derivatives. One common method is the reaction of 3-(benzyloxy)-1,2-propanediol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent-free conditions can also enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOCH(_2)CH(_3)) can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 3-(Benzyloxy)propane-1,2-diol.
Substitution: Various substituted glycerol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate involves its interaction with biological membranes. The benzyloxy group can insert into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)propane-1,2-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
3-(Benzyloxy)propane-1,2-diyl bis(4-phenylbutanoate): Contains aromatic substituents on the ester groups.
3-(Benzyloxy)propane-1,2-diyl bis(2-ethylhexanoate): Features branched fatty acid chains.
Uniqueness
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is unique due to its long-chain fatty acid esters, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and modification.
Eigenschaften
CAS-Nummer |
7145-33-7 |
|---|---|
Molekularformel |
C46H82O5 |
Molekulargewicht |
715.1 g/mol |
IUPAC-Name |
(2-octadecanoyloxy-3-phenylmethoxypropyl) octadecanoate |
InChI |
InChI=1S/C46H82O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-45(47)50-42-44(41-49-40-43-36-32-31-33-37-43)51-46(48)39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36-37,44H,3-30,34-35,38-42H2,1-2H3 |
InChI-Schlüssel |
ZNFWQBHGTAKSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
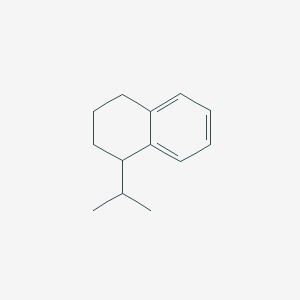
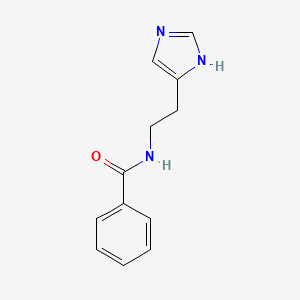
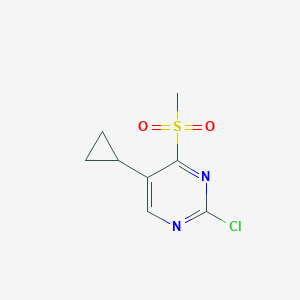
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

